molecular formula C21H19N9O B2565575 (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257545-96-2

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2565575
CAS No.: 1257545-96-2
M. Wt: 413.445
InChI Key: ONALLSKCNZLLBH-UHFFFAOYSA-N
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Description

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound, characterized by the presence of a tetrazole ring, a pyridazine ring, and a piperazine ring within its structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves a series of intricate organic reactions, often starting with the preparation of key intermediates. Typically, this might involve the functionalization of a phenyl ring with a tetrazole moiety, followed by subsequent coupling reactions with pyridazinyl piperazine derivatives under carefully controlled conditions to ensure high yields and purity.

Industrial Production Methods: Scaling up the synthesis for industrial production necessitates optimization of the reaction conditions. This often involves using efficient catalysts, selecting appropriate solvents, and maintaining precise temperature and pressure control to facilitate the large-scale production while minimizing environmental impact and ensuring cost-effectiveness.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, which may lead to the formation of various oxidized derivatives depending on the reagents and conditions used.

  • Reduction: The presence of multiple nitrogen-containing rings allows for selective reduction processes that can modify the electronic properties of the compound.

  • Substitution: Both electrophilic and nucleophilic substitution reactions are feasible, enabling further functionalization of the compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide under acidic conditions.

  • Reduction: Sodium borohydride, catalytic hydrogenation.

  • Substitution: Halogenating agents for electrophilic substitution, organometallic reagents for nucleophilic substitution.

Major Products: The major products formed from these reactions include various functionalized derivatives that retain the core structure of the original compound while introducing new functional groups that may enhance or modify its properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: Researchers are exploring its potential as a biochemical probe due to its ability to interact with specific biological targets, making it useful in studying enzyme functions and cell signaling pathways.

Medicine: In the medical field, its unique structure suggests potential pharmaceutical applications, including the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: Industrial applications include its use as an intermediate in the synthesis of advanced materials and as a potential additive in various chemical processes to improve performance and efficiency.

Comparison with Similar Compounds

  • (4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone

  • (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone

These similar compounds share the core structural elements but differ in the position or type of substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N9O/c31-21(16-4-3-5-17(14-16)30-15-23-26-27-30)29-12-10-28(11-13-29)20-8-7-19(24-25-20)18-6-1-2-9-22-18/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONALLSKCNZLLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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